Furfuryl alcohol

Description

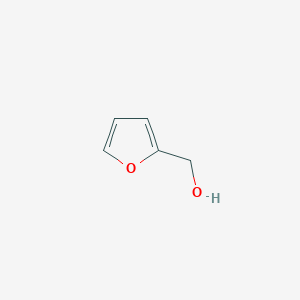

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-86-6 | |

| Record name | Poly(furfuryl alcohol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025347 | |

| Record name | Furfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furfuryl alcohol appears as a clear colorless liquid. Flash point 167 °F. Boiling point 171 °F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation., Liquid, Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO LIGHT AND AIR., Colourless or pale yellowish liquid, mild, warm oily, "burnt" odour, Colorless to amber liquid with a faint, burning odor., Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.] | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 171 °C, 170 °C, 338 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

167 °F (NTP, 1992), 75 °C, 167 °F (75 °C) (Open cup), 75 °C c.c., 167 °F, 149 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, Soluble in alcohol, benzene; very soluble in ether, Miscible with alcohol, ether, acetone, and ethyl acetate, and most organic solvents with the exception of paraffinic hydrocarbons, Immiscible with most oils, In water, 1.00X10+6 mg/L at 25 °C (miscible), 1000 mg/mL at 25 °C, Solubility in water: freely soluble, miscible in water; miscible in oils, miscible (in ethanol), Miscible | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1296 g/cu cm at 20 °C, Relative density (water = 1): 1.13, 1.126-1.136, 1.13 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.37 (Air = 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 1 mmHg at 89.2 °F (NTP, 1992), 0.61 [mmHg], Vapor pressure, Pa at 20 °C: 53, 0.6 mmHg at 77 °F, (77 °F): 0.6 mmHg | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to yellow liquid, Colorless, mobile liquid (becomes brown to dark-red on exposure to light and air) | |

CAS No. |

98-00-0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURFURYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D582054MUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LU8ADAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-24 °F (NTP, 1992), -14.6 °C, -31 °C, -24 °F, 6 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Acid-Catalyzed Polymerization of Furfuryl Alcohol

Abstract

This technical guide provides a comprehensive exploration of the acid-catalyzed polymerization of furfuryl alcohol (FA), a bio-derived monomer of significant industrial interest. The intricate reaction mechanism, encompassing initiation, propagation, and termination steps, is elucidated in detail. This guide delves into the critical side reactions, including furan ring-opening, the formation of conjugated systems responsible for the characteristic dark color of poly(this compound) (PFA), and Diels-Alder cycloadditions that lead to cross-linking. The influence of key reaction parameters such as catalyst type, temperature, and solvent on the polymerization kinetics and the final polymer structure is critically examined. Furthermore, this document furnishes detailed, field-proven experimental protocols for the synthesis of PFA and its thorough characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with furan-based polymers.

Introduction: The Emergence of this compound as a Bio-based Platform Chemical

This compound, derived from the acid-catalyzed hydrolysis of pentosan-rich hemicellulose from agricultural and forestry waste, is a pivotal bio-based platform chemical.[1][2] Its polymerization yields poly(this compound), a thermosetting resin with a diverse range of applications, including foundry binders, corrosion-resistant coatings, and as a matrix for composite materials.[2] The acid-catalyzed polymerization of FA is a complex process, characterized by a network of competing and consecutive reactions that ultimately define the structure and properties of the resulting polymer.[3][4][5] A thorough understanding of this intricate chemistry is paramount for the rational design and synthesis of PFA resins with tailored properties for specific applications.

The Core Mechanism of Acid-Catalyzed this compound Polymerization

The polymerization of this compound in the presence of an acid catalyst is a multifaceted process that can be broadly categorized into initiation, propagation, and termination stages. The reaction is highly exothermic and can proceed vigorously, particularly in the absence of a solvent.[1]

Initiation: The Genesis of Reactive Intermediates

The polymerization is initiated by the protonation of the hydroxyl group of this compound by an acid catalyst, leading to the formation of a protonated this compound species. This is followed by the elimination of a water molecule to generate a highly reactive furfuryl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the furan ring.

Figure 1: Initiation of this compound polymerization.

Propagation: The Growth of the Polymer Chain

The propagation phase involves the electrophilic attack of the furfuryl carbocation on the electron-rich C5 position of another this compound monomer. This results in the formation of a dimer and the regeneration of a proton, which can then catalyze further reactions. The dimer can then be protonated, lose water to form a new carbocation, and react with another monomer or oligomer, leading to the growth of the polymer chain. The primary linkages formed during this stage are methylene bridges between the furan rings.[4][6]

Figure 2: Propagation via methylene bridge formation.

Termination: Cessation of Chain Growth

Termination of the growing polymer chains can occur through various mechanisms, including reaction with impurities, solvent molecules, or through intramolecular cyclization reactions. One proposed termination pathway involves the formation of a γ-lactone structure at the chain ends.[3][4]

The Intricacies of Side Reactions: Shaping the Final Polymer Architecture

The polymerization of this compound is not a simple linear polycondensation. A series of complex side reactions occur concurrently, significantly influencing the final structure, color, and properties of the PFA resin.

Formation of Conjugated Systems and Chromophores

The characteristic dark, often black, color of PFA resins is a result of the formation of extended conjugated systems along the polymer backbone.[7] This process is believed to occur through a series of hydride ion abstraction and deprotonation steps, leading to the formation of polyene structures within the polymer chains.[7][8] These conjugated systems are responsible for the strong absorption of visible light.

Figure 3: Schematic of conjugated system formation.

Furan Ring-Opening Reactions

Under acidic conditions, the furan ring is susceptible to hydrolysis, leading to ring-opening and the formation of carbonyl-containing species, such as γ-diketones and levulinic acid derivatives.[9][10][11][12] The extent of ring-opening is influenced by the reaction conditions, with the presence of water promoting the formation of these open-chain structures.[13] These carbonyl groups can act as sites for further reactions, contributing to the complexity of the final polymer network.[6][10]

Diels-Alder Cycloadditions and Cross-linking

As conjugated systems form within the PFA chains, they can participate in Diels-Alder [4+2] cycloaddition reactions with unreacted furan rings from other polymer chains.[3][4][14] This is a key mechanism for the formation of a cross-linked, thermoset network, which imparts rigidity and thermal stability to the cured PFA resin.[4]

Figure 4: Diels-Alder cross-linking reaction.

Influence of Reaction Parameters on Polymerization

The acid-catalyzed polymerization of this compound is highly sensitive to the reaction conditions. Careful control of these parameters is essential for achieving reproducible results and for tuning the properties of the final polymer.

| Parameter | Influence on Polymerization |

| Catalyst Type | The type of acid catalyst (e.g., Brønsted vs. Lewis acids) can affect the rate of polymerization and the extent of side reactions. Strong mineral acids like sulfuric acid and hydrochloric acid are highly effective but can lead to rapid and uncontrolled polymerization.[1][15] Weaker acids or solid acid catalysts can offer better control over the reaction.[1] |

| Catalyst Concentration | Higher catalyst concentrations generally lead to faster reaction rates. However, excessively high concentrations can result in a very rapid, exothermic reaction that is difficult to control.[16] |

| Temperature | The rate of polymerization increases significantly with temperature.[17] Higher temperatures can also promote side reactions, such as the formation of conjugated systems and ring-opening.[17] |

| Solvent | The presence of a solvent can help to moderate the reaction temperature and control the polymerization rate.[18] The polarity of the solvent can also influence the reaction mechanism and the structure of the resulting polymer.[13] Polymerization in aqueous conditions, for instance, favors the formation of aldehyde groups.[9] |

Experimental Protocols for Synthesis and Characterization

This section provides detailed, step-by-step methodologies for the synthesis of poly(this compound) and its subsequent characterization.

Synthesis of Poly(this compound)

Materials:

-

This compound (freshly distilled)

-

Acid catalyst (e.g., p-toluenesulfonic acid, maleic anhydride, or sulfuric acid)

-

Solvent (optional, e.g., water, ethanol)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle or oil bath

-

Ice bath

Procedure:

-

Place the desired amount of this compound into the round-bottom flask. If using a solvent, add it to the flask at this stage.

-

Begin stirring the solution.

-

Slowly add the acid catalyst to the this compound solution. The addition should be done carefully, as the reaction can be exothermic. An ice bath can be used to control the initial temperature rise.

-

Once the catalyst is added, heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for a specified period (e.g., 1-3 hours). The reaction mixture will typically darken in color as polymerization proceeds.

-

After the desired reaction time, cool the mixture to room temperature.

-

The resulting PFA resin can be used as is or purified by precipitation in a non-solvent (e.g., water or methanol) followed by drying under vacuum.

Figure 5: Experimental workflow for PFA synthesis.

Characterization of Poly(this compound)

NMR spectroscopy is a powerful tool for elucidating the chemical structure of PFA.[2][13][19][20][21][22]

-

¹H NMR: Provides information on the different types of protons present in the polymer, such as those on the furan ring, in methylene bridges, and in terminal methylol groups.

-

¹³C NMR: Offers detailed insights into the carbon skeleton of the polymer, allowing for the identification of furanic carbons, methylene bridge carbons, and carbons from ring-opened structures.[20]

Sample Preparation: Dissolve a small amount of the PFA resin in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Typical Observations:

-

Signals in the aromatic region (around 6-7.5 ppm in ¹H NMR and 100-160 ppm in ¹³C NMR) correspond to the furan rings.

-

Signals for methylene bridges typically appear around 3.5-4.5 ppm in ¹H NMR and 25-40 ppm in ¹³C NMR.

-

The presence of signals corresponding to carbonyl groups (around 170-210 ppm in ¹³C NMR) is indicative of ring-opening reactions.[23]

FTIR spectroscopy is used to identify the functional groups present in the PFA structure.[24][25][26][27]

Sample Preparation: PFA samples can be analyzed as a thin film on a salt plate (e.g., KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Typical Observations:

-

A broad band around 3400 cm⁻¹ corresponds to O-H stretching vibrations of hydroxyl groups.

-

Bands around 3100 cm⁻¹ are due to C-H stretching in the furan ring.

-

Strong absorptions around 1500-1600 cm⁻¹ are characteristic of C=C stretching in the furan ring.

-

The appearance of a band around 1715 cm⁻¹ is indicative of C=O stretching from carbonyl groups formed during ring-opening.[6]

-

Bands in the region of 1000-1200 cm⁻¹ are associated with C-O stretching vibrations.

GPC, also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight and molecular weight distribution (polydispersity) of the soluble PFA oligomers and polymers.[2][18][28][29][30][31][32]

Procedure:

-

Dissolve the PFA sample in a suitable solvent (e.g., tetrahydrofuran, THF).

-

Filter the solution to remove any insoluble material.

-

Inject the filtered solution into the GPC system.

-

The polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with a porous gel.

-

The eluted polymer is detected, and the molecular weight is determined by calibration with polymer standards of known molecular weight.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of PFA.[33][34][35][36][37]

-

DSC: Measures the heat flow to or from a sample as a function of temperature. It can be used to determine the glass transition temperature (Tg) and to study the curing (cross-linking) process.

-

TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability and decomposition profile of the polymer.

Procedure:

-

DSC: A small amount of the PFA sample is placed in an aluminum pan and heated at a constant rate in an inert atmosphere (e.g., nitrogen).

-

TGA: A small amount of the PFA sample is placed in a tared pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

Conclusion

The acid-catalyzed polymerization of this compound is a complex yet versatile process for the production of bio-based thermosetting resins. A deep understanding of the underlying reaction mechanisms, including the influential side reactions, is crucial for controlling the polymerization process and tailoring the properties of the resulting poly(this compound). This guide has provided a detailed overview of the core chemistry, the impact of reaction parameters, and practical experimental protocols for the synthesis and characterization of PFA. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and professionals in the field, fostering further innovation in the development and application of sustainable furan-based polymers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Understanding the Polymerization of Polythis compound: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Conditions to Control Furan Ring Opening during this compound Polymerization | MDPI [mdpi.com]

- 12. Conditions to Control Furan Ring Opening during this compound Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pure.fh-salzburg.ac.at [pure.fh-salzburg.ac.at]

- 15. [PDF] Effects of the Type of Catalyst on the Polymerisation Mechanism of this compound and its Resultant Properties | Semantic Scholar [semanticscholar.org]

- 16. redalyc.org [redalyc.org]

- 17. researchgate.net [researchgate.net]

- 18. Gel Permeation Chromatography (GPC) – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. acris.aalto.fi [acris.aalto.fi]

- 22. rsc.org [rsc.org]

- 23. research.unipd.it [research.unipd.it]

- 24. Chemical constitution of polythis compound investigated by FTIR and Resonant Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. preprints.org [preprints.org]

- 29. Gel Permeation Chromatography (GPC) Molecular Weight Testing - Rubber & Plastics - C&K Testing [cirs-ck.com]

- 30. [PDF] The polymerization of this compound with p-toluenesulfonic acid: photocross-linkeable feature of the polymer | Semantic Scholar [semanticscholar.org]

- 31. Gel Permeation Chromatography for Molecular Weight Determination.pptx [slideshare.net]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. scribd.com [scribd.com]

- 35. rua.ua.es [rua.ua.es]

- 36. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 37. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Polyfurfuryl Alcohol

This guide provides a comprehensive technical overview of polyfurfuryl alcohol (PFA), a bio-based thermosetting polymer of significant interest in materials science. Intended for researchers, scientists, and professionals in drug development and advanced materials, this document delves into the core aspects of PFA's chemical structure, polymerization mechanisms, and its key physical, chemical, and thermal properties. The information presented herein is a synthesis of established knowledge and recent findings, aimed at providing a robust understanding for both new and experienced researchers in the field.

Introduction to Polythis compound: A Bio-Derived Thermoset

Polythis compound (PFA) is a thermosetting polymer derived from the acid-catalyzed polymerization of this compound (FA).[1] this compound itself is a renewable resource, typically produced from the hydrogenation of furfural, which is obtained from the acid hydrolysis of pentosan-rich agricultural biomass such as corncobs, sugarcane bagasse, and rice hulls. This bio-based origin makes PFA an attractive and more sustainable alternative to petroleum-derived polymers.

Upon curing, PFA forms a highly cross-linked, dark-colored, and rigid network structure, which imparts a range of desirable properties. These include exceptional thermal stability, high chemical resistance, particularly against strong acids and bases, and a high char yield upon pyrolysis.[1][2] Consequently, PFA finds applications in demanding environments, such as in high-temperature composites for the aerospace and automotive industries, as foundry binders for creating durable sand molds, and as protective coatings for corrosion resistance.[1]

Despite its long history of use, the exact chemical structure of cured PFA is remarkably complex and remains a subject of ongoing research.[3][4] The polymerization process is not a simple linear chain formation but involves a series of competing and consecutive reactions, including condensation, ring-opening, and Diels-Alder reactions.[3] The final structure and, therefore, the material's properties are highly dependent on the synthesis conditions, such as the type and concentration of the acid catalyst, temperature, and the presence of solvents.

The Intricate Chemical Structure and Polymerization of PFA

The polymerization of this compound is an exothermic process initiated by an acid catalyst.[2] The reaction mechanism is complex and can be broadly understood as a multi-step process that leads to a highly cross-linked, amorphous structure.

Initiation and Linear Chain Formation

The polymerization is initiated by the protonation of the hydroxyl group of this compound by an acid catalyst, leading to the formation of a carbocation. This carbocation then reacts with another this compound molecule in a condensation reaction, eliminating a water molecule and forming a methylene bridge between two furan rings. This process repeats, leading to the formation of linear oligomers.

Caption: Initial stage of PFA polymerization.

Cross-Linking and Network Formation

As the reaction proceeds and the temperature increases, cross-linking reactions become more prevalent, leading to the formation of a rigid three-dimensional network. The primary cross-linking mechanisms are believed to be:

-

Further Methylene Bridging: The linear chains can further react with other this compound molecules or oligomers to form more methylene bridges.

-

Ring Opening: The furan ring can undergo acid-catalyzed hydrolysis, leading to the formation of levulinic acid-like structures with ketone and carboxylic acid functionalities.[5] These reactive groups can then participate in further condensation reactions.

-

Diels-Alder Reactions: The furan rings can act as dienes and react with dienophiles (such as other furan rings with activated double bonds) in a [4+2] cycloaddition reaction, leading to the formation of highly cross-linked and complex structures.[3][6]

The interplay of these reactions results in a final cured PFA structure that is a complex network of furan rings connected by methylene bridges, with interspersed open-ring structures and Diels-Alder adducts.[3][4] The viscous, uncured resin is primarily composed of short oligomeric chains, while the fully cured, thermoset material is characterized by a high degree of cross-linking.[4][7]

Caption: PFA cross-linking and network formation.

Key Properties of Polythis compound

The unique chemical structure of PFA gives rise to a distinct set of properties that make it suitable for a variety of demanding applications.

Physical and Mechanical Properties

Cured PFA is a hard and rigid material, but it is also known for its brittleness.[5][8] Its mechanical properties can be influenced by the degree of cure and the presence of fillers or reinforcements.

| Property | Typical Value | Source |

| Density | 1.13 - 1.25 g/cm³ | [9] |

| Tensile Strength | 11.2 - 33.2 MPa | |

| Flexural Strength | Up to 10% enhancement with fiber reinforcement | |

| Flexural Modulus | 1.96 - 3.37 GPa | |

| Young's Modulus (pyrolysed nanofibers) | 1.3 - 2 GPa | [10] |

It is important to note that the mechanical properties of PFA composites can be significantly enhanced by the addition of reinforcing fibers such as glass or flax.[11]

Thermal Properties

One of the most outstanding features of PFA is its excellent thermal stability.[2] It exhibits a high char yield upon pyrolysis, meaning a significant portion of its mass is retained as a carbonaceous residue at high temperatures.[1]

| Property | Description | Source |

| Thermal Degradation | Multi-step degradation, with initial chain scission above 200°C. | [12] |

| Glass Transition Temperature (Tg) | Can be increased from 175°C to 201°C with optimized curing. | [13] |

| Char Yield | High char content upon pyrolysis, contributing to fire resistance. | [2] |

The thermal stability of PFA is attributed to its highly cross-linked and aromatic structure, which requires a significant amount of energy to break down.[14]

Chemical Resistance

PFA is renowned for its exceptional resistance to a wide range of chemicals, including strong acids, bases, and organic solvents.[1][8] This makes it an ideal material for applications involving corrosive environments.

| Chemical Agent | Resistance | Source |

| Concentrated Nitric Acid | Good | |

| Concentrated Sulfuric Acid | Good | [2] |

| Concentrated Hydrochloric Acid | Excellent | [2] |

| 10% Sodium Hydroxide | Excellent | [2] |

| Organic Solvents (Acetone, Toluene) | Excellent | [9] |

The chemical resistance of PFA is a direct result of its highly cross-linked network, which prevents the penetration of chemical agents.[2]

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis and characterization of polythis compound.

Synthesis of Polythis compound

This protocol describes a typical laboratory-scale synthesis of PFA via acid-catalyzed polymerization.

Materials:

-

This compound (FA)

-

Sulfuric acid (H₂SO₄) (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate (for neutralization)

-

Acetone (for cleaning)

-

Beaker, magnetic stirrer, and stir bar

-

Dropping funnel

-

Thermometer

-

Heating mantle or oil bath

-

Oven

Procedure:

-

Place a known amount of this compound into a beaker equipped with a magnetic stirrer.

-

Slowly add the acid catalyst (e.g., 1 M sulfuric acid) dropwise to the this compound while stirring continuously at room temperature.[2] The amount of catalyst will influence the reaction rate.

-

Monitor the temperature of the mixture. The polymerization reaction is exothermic, and the temperature should be controlled to prevent a runaway reaction.

-

Continue stirring the mixture. The viscosity will gradually increase as polymerization proceeds.[2]

-

Once the desired viscosity is reached, the reaction can be stopped by neutralizing the acid catalyst with a base such as sodium bicarbonate.

-

For curing, the resin is heated in an oven at a specific temperature profile. A typical curing cycle might involve heating at 120°C until a constant weight is achieved, followed by a post-cure at 140-150°C for several hours.[15]

Caption: PFA synthesis workflow.

Characterization of Polythis compound

A multi-technique approach is essential for a thorough characterization of the complex structure and properties of PFA.

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the PFA structure.

Procedure:

-

Obtain a small sample of the PFA resin (liquid or cured solid).

-

For liquid samples, a drop can be placed between two NaCl or KBr plates.

-

For solid samples, an ATR-FTIR accessory is commonly used.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks of furan rings, methylene bridges, hydroxyl groups, and carbonyl groups.[2][4]

4.2.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and char yield of PFA.

Procedure:

-

Place a small, known weight of the cured PFA sample into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the weight loss as a function of temperature.

-

From the TGA curve, determine the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.[16]

4.2.3. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of PFA.

Procedure:

-

Place a small, known weight of the cured PFA sample into a DSC pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

The glass transition will appear as a step change in the baseline of the DSC curve.[17]

Caption: PFA characterization workflow.

Conclusion

Polythis compound stands out as a versatile and sustainable thermosetting polymer with a compelling combination of high thermal stability, excellent chemical resistance, and bio-based origins. While its complex chemical structure presents challenges in complete characterization, ongoing research continues to unravel the intricacies of its polymerization and structure-property relationships. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to understand, synthesize, and characterize PFA for a wide range of advanced applications, from high-performance composites to novel carbon materials. The continued exploration of this remarkable bio-polymer holds significant promise for the development of sustainable and high-performance materials.

References

- 1. polysciences.com [polysciences.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Understanding the Polymerization of Polythis compound: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical constitution of polythis compound investigated by FTIR and Resonant Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Variations in Biobased Polythis compound Induced by Polymerization in Water [mdpi.com]

- 6. pure.fh-salzburg.ac.at [pure.fh-salzburg.ac.at]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ift.co.za [ift.co.za]

- 10. pure.psu.edu [pure.psu.edu]

- 11. repository.derby.ac.uk [repository.derby.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Optimization Of Bio-based Glass - Polythis compound Prepreg For Composite Material Applications - ProQuest [proquest.com]

- 14. A review of advancements in synthesis, manufacturing and properties of environment friendly biobased Polythis compound Resin and its Composites: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Catalyst-free synthesis of poly(this compound) using deep eutectic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Multi-Spectroscopic Approach to the Structural Elucidation of Furfuryl Alcohol: An In-Depth Technical Guide

Abstract

Furfuryl alcohol (FA), a bio-based chemical derived from lignocellulosic biomass, is a pivotal platform molecule for the synthesis of a wide array of valuable chemicals and materials, including resins, fuels, and pharmaceuticals.[1] A thorough understanding of its molecular structure and purity is paramount for its effective utilization. This technical guide provides a comprehensive, in-depth exploration of the spectroscopic analysis of this compound, leveraging the synergistic strengths of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but the causal reasoning behind experimental choices, ensuring robust and reliable analytical outcomes.

Introduction: The Molecular Landscape of this compound

This compound (C₅H₆O₂) is a primary alcohol and a furan derivative, characterized by a furan ring with a hydroxymethyl substituent at the 2-position.[1] Its reactivity, particularly its propensity for acid-catalyzed polymerization, necessitates precise analytical methods to monitor its quality and transformations.[2][3] Spectroscopic techniques offer a non-destructive and highly informative means to probe the molecular vibrations and nuclear spin environments within the FA molecule, providing a unique "fingerprint" for its identification and characterization.[4][5]